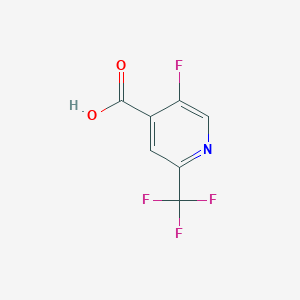
(5-hydroxypyridin-2-yl)methyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(5-hydroxypyridin-2-yl)methyl acetate” is a chemical compound with the CAS Number: 89098-99-7 . It has a molecular weight of 167.16 . The IUPAC name for this compound is (5-hydroxy-2-pyridinyl)methyl acetate .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H9NO3/c1-6(10)12-5-7-2-3-8(11)4-9-7/h2-4,11H,5H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis
The melting point of “this compound” is between 121-123°C . Other physical and chemical properties are not explicitly mentioned in the search results.Applications De Recherche Scientifique
5-hydroxypyridin-2-ylmethyl acetate has been studied extensively for its potential applications in various scientific fields. It has been studied for its role in the synthesis of various compounds, such as pharmaceuticals, agrochemicals, and dyes. It has also been studied for its potential therapeutic applications, such as its ability to inhibit the growth of cancer cells and its potential anti-inflammatory effects. Additionally, 5-hydroxypyridin-2-ylmethyl acetate has been studied for its potential applications in drug delivery, as it can be used to improve the solubility of drugs and to increase their bioavailability.
Mécanisme D'action
Target of Action
It has been found to exhibit anti-inflammatory and anticholinesterase activities , suggesting that it may interact with enzymes or receptors involved in these biological processes.
Mode of Action
Given its reported bioactivities , it is plausible that it may inhibit certain enzymes or modulate receptor activities, leading to its anti-inflammatory and anticholinesterase effects
Biochemical Pathways
Considering its anti-inflammatory and anticholinesterase activities , it may influence pathways related to inflammation and neurotransmission
Result of Action
(5-hydroxypyridin-2-yl)methyl acetate has been found to exhibit anti-inflammatory and anticholinesterase activities . This suggests that the compound’s action results in the reduction of inflammation and the inhibition of acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter. These molecular and cellular effects could potentially be beneficial in the treatment of conditions such as inflammatory diseases and disorders related to acetylcholine deficiency.
Avantages Et Limitations Des Expériences En Laboratoire
5-hydroxypyridin-2-ylmethyl acetate has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, as it can be synthesized through various methods. Additionally, it has been shown to inhibit the activity of several enzymes involved in the synthesis of various compounds, as well as to improve the solubility of drugs and to increase their bioavailability. However, one limitation is that the exact mechanism of action of 5-hydroxypyridin-2-ylmethyl acetate is not fully understood, which can make it difficult to accurately predict its effects in lab experiments.
Orientations Futures
The potential future directions for 5-hydroxypyridin-2-ylmethyl acetate are numerous. One potential direction is to further investigate its potential therapeutic applications, such as its ability to inhibit the growth of cancer cells and its potential anti-inflammatory effects. Additionally, further research could be done to investigate its potential applications in drug delivery, as well as its potential applications in the synthesis of various compounds. Finally, further research could be done to better understand the exact mechanism of action of 5-hydroxypyridin-2-ylmethyl acetate, which could lead to more accurate predictions of its effects in lab experiments.
Méthodes De Synthèse
The synthesis of 5-hydroxypyridin-2-ylmethyl acetate can be accomplished through various methods. One method involves the reaction of 2-methylpyridine and acetic anhydride in the presence of a catalytic amount of sulfuric acid. This reaction results in the formation of a methyl ester of 5-hydroxypyridin-2-ylacetic acid. The methyl ester can then be hydrolyzed to form 5-hydroxypyridin-2-ylmethyl acetate. Another method involves the reaction of 2-methylpyridine and acetic anhydride in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction results in the formation of the methyl ester, which can then be hydrolyzed to form 5-hydroxypyridin-2-ylmethyl acetate.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for (5-hydroxypyridin-2-yl)methyl acetate involves the protection of the hydroxyl group on the pyridine ring, followed by the acetylation of the protected pyridine ring. The protecting group can then be removed to yield the final product.", "Starting Materials": [ "2-hydroxypyridine", "acetic anhydride", "pyridine", "4-dimethylaminopyridine (DMAP)", "triethylamine", "dichloromethane", "sodium bicarbonate", "water" ], "Reaction": [ "Step 1: Protection of the hydroxyl group on the pyridine ring using acetic anhydride and pyridine in the presence of DMAP as a catalyst to yield 2-acetoxy pyridine.", "Step 2: Acetylation of the protected pyridine ring using (5-hydroxypyridin-2-yl)methyl acetate and triethylamine in dichloromethane to yield the desired product.", "Step 3: Removal of the protecting group using sodium bicarbonate and water to yield (5-hydroxypyridin-2-yl)methyl acetate." ] } | |
Numéro CAS |
89098-99-7 |
Formule moléculaire |
C8H9NO3 |
Poids moléculaire |
167.2 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



